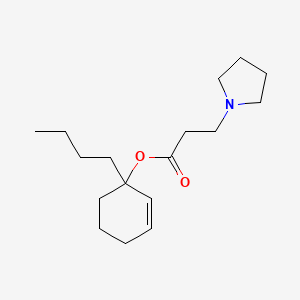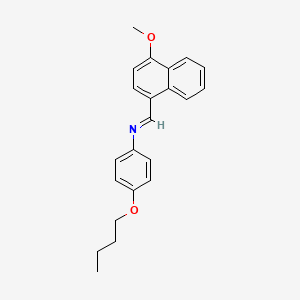![molecular formula C10H6Cl2N2 B14520547 Chloro[chloro(phenyl)methyl]propanedinitrile CAS No. 62979-60-6](/img/structure/B14520547.png)
Chloro[chloro(phenyl)methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[chloro(phenyl)methyl]propanedinitrile is an organic compound characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[chloro(phenyl)methyl]propanedinitrile typically involves the reaction of a phenylmethyl chloride with a propanedinitrile derivative under specific conditions. One common method involves the use of phosphoryl chloride and dimethylformamide, followed by heating under reflux . The reaction mixture is then cooled and poured into ice-cold water to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Chloro[chloro(phenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chloro[chloro(phenyl)methyl]propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro[chloro(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be mediated through receptor-mediated cytostatic or cytotoxic effects . The compound can interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chloro group attached to a benzene ring.
Benzonitrile: Contains a nitrile group attached to a benzene ring, lacking the chloro substituents.
Phenylacetonitrile: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Chloro[chloro(phenyl)methyl]propanedinitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
62979-60-6 |
|---|---|
Molecular Formula |
C10H6Cl2N2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-2-[chloro(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-9(10(12,6-13)7-14)8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
VJTKLTZVLYYINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)(C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)
![[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol](/img/structure/B14520474.png)
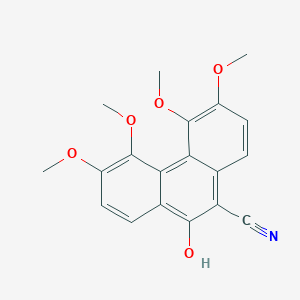
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
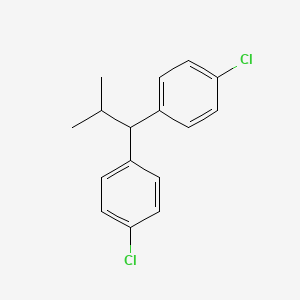

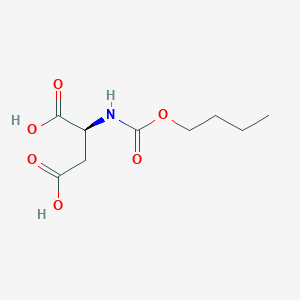
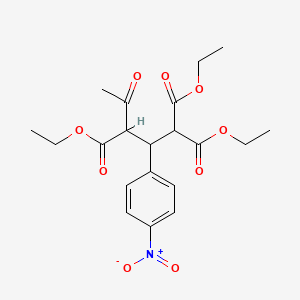
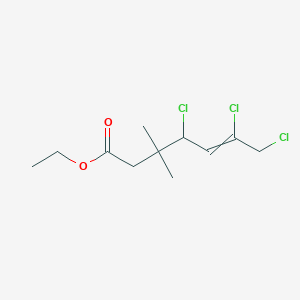
![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)

![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
